![molecular formula C12H10F2N2O2 B2988206 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid CAS No. 2248359-13-7](/img/structure/B2988206.png)
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diflunisal, which is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. However,
Wirkmechanismus
The mechanism of action of 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain and inflammation in the body. By inhibiting COX enzymes, 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has several biochemical and physiological effects, including:
1. Anti-inflammatory: This compound reduces inflammation by inhibiting the production of inflammatory cytokines.
2. Analgesic: 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid reduces pain by inhibiting the production of prostaglandins.
3. Neuroprotective: This compound protects against the damage caused by neurodegenerative disorders by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in lab experiments include:
1. High Purity: This compound is available in high purity, which makes it suitable for use in sensitive experiments.
2. Well-Characterized: The chemical and physical properties of this compound are well-characterized, which makes it easy to use in experiments.
3. Availability: 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is commercially available, which makes it easy to obtain for lab experiments.
The limitations of using 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in lab experiments include:
1. Cost: This compound is relatively expensive, which may limit its use in some experiments.
2. Toxicity: 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid can be toxic in high doses, which may limit its use in some experiments.
List of
Zukünftige Richtungen
Some of the future directions for research on 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid include:
1. Development of Novel Therapies: Further research is needed to develop novel therapies using this compound for the treatment of various diseases.
2. Mechanistic Studies: More studies are needed to understand the mechanisms of action of 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid in various diseases.
3. Toxicity Studies: Further research is needed to understand the toxicity of this compound and its potential side effects.
4. Formulation Development: Research is needed to develop new formulations of 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid that can improve its bioavailability and efficacy.
Conclusion:
In conclusion, 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid is a chemical compound that has potential applications in various fields of scientific research. This compound has been extensively studied for its anti-tumor, neuroprotective, and anti-inflammatory properties. Further research is needed to develop novel therapies using this compound and to understand its mechanisms of action in various diseases.
Synthesemethoden
The synthesis of 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid involves the reaction of 4-chlorobenzoic acid with difluoromethylpyrazole in the presence of a base such as potassium carbonate. The reaction occurs at high temperatures and yields the desired product as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising research areas include:
1. Cancer Research: Studies have shown that 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has anti-tumor properties and can inhibit the growth of cancer cells. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: Research has also shown that 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid has neuroprotective properties and can protect against the damage caused by neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: Studies have shown that 4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid can reduce the risk of cardiovascular diseases by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[4-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-15-16(7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMWASOJWRDGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.